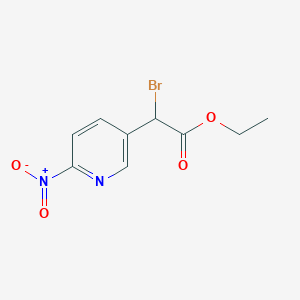![molecular formula C12H15BrClN3O B13051057 6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Quinazolinone Moiety: The quinazolinone structure is introduced through condensation reactions involving appropriate amines and carbonyl compounds.
Bromination: The bromine atom is introduced via electrophilic bromination using reagents like bromine or N-bromosuccinimide (NBS).
Spiro Linkage Formation: The spiro linkage is formed through a cyclization reaction, often under acidic or basic conditions.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
- Use of continuous flow reactors for efficient heat and mass transfer.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
- Scale-up processes to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with higher oxidation states.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the bromine atom but has a similar spiro structure.
6’-Chloro-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Similar structure with chlorine instead of bromine.
1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Basic spiro structure without halogen substitution.
Uniqueness
6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The spiro linkage also imparts a distinct three-dimensional structure, which can affect its interaction with biological targets.
Propiedades
Fórmula molecular |
C12H15BrClN3O |
|---|---|
Peso molecular |
332.62 g/mol |
Nombre IUPAC |
6-bromospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C12H14BrN3O.ClH/c13-8-1-2-10-9(7-8)11(17)16-12(15-10)3-5-14-6-4-12;/h1-2,7,14-15H,3-6H2,(H,16,17);1H |
Clave InChI |
BNTJQPGOEGRUTP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12NC3=C(C=C(C=C3)Br)C(=O)N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13050986.png)



![2-Bromothieno[2,3-d]thiazole](/img/structure/B13051005.png)






![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)
